molecular formula C26H24ClN5O2S2 B11623513 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623513
M. Wt: 538.1 g/mol
InChI Key: IODXDSSSNSCPMG-QNGOZBTKSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a variety of functional groups, including a piperazine ring, a chlorophenyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: This intermediate is then reacted with a suitable pyrido[1,2-a]pyrimidin-4-one precursor, often through a nucleophilic substitution reaction.

    Thiazolidinone Addition: The final step involves the addition of the thiazolidinone moiety, which is typically achieved through a condensation reaction with a thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific receptors or enzymes could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazolidinone moiety can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the piperazine and chlorophenyl groups but differs in the heterocyclic core.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in having a piperazine ring and a chlorophenyl group, but with different substituents and a triazole core.

Uniqueness

The uniqueness of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups and heterocyclic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN5O2S2

Molecular Weight

538.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24ClN5O2S2/c1-3-9-31-25(34)21(36-26(31)35)15-20-23(28-22-8-7-17(2)16-32(22)24(20)33)30-12-10-29(11-13-30)19-6-4-5-18(27)14-19/h3-8,14-16H,1,9-13H2,2H3/b21-15-

InChI Key

IODXDSSSNSCPMG-QNGOZBTKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1

Origin of Product

United States

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